Bis(dimethylamino)methylvinylsilane

Vue d'ensemble

Description

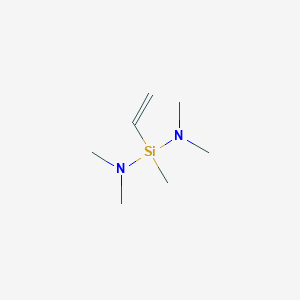

Bis(dimethylamino)methylvinylsilane: is an organosilicon compound with the molecular formula C₇H₁₈N₂Si. It is known for its unique structure, which includes both dimethylamino and vinyl groups attached to a silicon atom. This compound is used in various chemical processes and has applications in multiple fields, including material science and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(dimethylamino)methylvinylsilane can be synthesized through the reaction of dichloromethylvinylsilane with dimethylamine. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction is usually carried out in a solvent such as toluene, and the product is purified through distillation .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Bis(dimethylamino)methylvinylsilane can undergo oxidation reactions, leading to the formation of various oxidized silicon compounds.

Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.

Substitution: It can participate in substitution reactions where the dimethylamino or vinyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized silicon compounds.

Reduction: Reduced silicon-containing products.

Substitution: Substituted organosilicon compounds.

Applications De Recherche Scientifique

Surface Modification

In biological research, bis(dimethylamino)methylvinylsilane is used for modifying surfaces in cell culture and tissue engineering. Its ability to create stable silicon-oxygen bonds enhances the adhesion of cells to surfaces, which is crucial for tissue engineering applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, experiments conducted on A431 human epidermoid carcinoma cells showed significant inhibition of cell viability, suggesting potential therapeutic applications in oncology .

Table 2: Biological Activity Overview

| Application | Findings |

|---|---|

| Cytotoxicity | Significant inhibition observed |

| Antimicrobial Properties | Potential for antimicrobial coatings |

Industrial Applications

Electronic Components

In the electronics industry, this compound is employed in the manufacture of semiconductors and electronic components. Its properties allow it to be used in electronic film deposition processes, contributing to the production of high-performance materials.

Heat-Resistant Polymers

The compound is also utilized in producing heat-resistant and flame-retardant polymers. These materials are essential in industries where thermal stability is critical, such as automotive and aerospace sectors.

Mechanistic Insights

The mechanism of action for this compound involves:

- Cell Membrane Interaction: The dimethylamino groups interact with phospholipid membranes, potentially altering membrane integrity.

- Signal Transduction: It may influence signaling pathways related to cell proliferation and apoptosis, especially in cancer cells.

Case Study 1: Cytotoxicity Against Cancer Cells

A study assessed the cytotoxic effects of this compound on A431 human epidermoid carcinoma cells. The results indicated that derivatives of this compound could significantly inhibit cell viability compared to control groups, highlighting its potential role in cancer therapeutics .

Case Study 2: Antimicrobial Activity

Research has shown that silane-based compounds like this compound possess antimicrobial properties. These compounds can disrupt bacterial membranes or interfere with cellular processes, making them candidates for developing antimicrobial coatings or treatments .

Mécanisme D'action

The mechanism of action of bis(dimethylamino)methylvinylsilane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. These bonds contribute to the stability and reactivity of the compound. The dimethylamino groups enhance its nucleophilicity, allowing it to participate in various chemical reactions. The vinyl group provides a site for polymerization and other addition reactions .

Comparaison Avec Des Composés Similaires

- Bis(dimethylamino)dimethylsilane

- Bis(dimethylamino)methylphenylsilane

- Bis(dimethylamino)diphenylsilane

Comparison: Bis(dimethylamino)methylvinylsilane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its analogs. This makes it particularly useful in polymerization reactions and the synthesis of advanced materials. The dimethylamino groups in all these compounds provide nucleophilicity, but the vinyl group in this compound offers a distinct advantage in terms of versatility and application .

Activité Biologique

Bis(dimethylamino)methylvinylsilane (BDMVS), with the molecular formula and a molecular weight of 158.32 g/mol, is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological implications, particularly in the context of its application in medicinal chemistry and material science.

Synthesis and Properties

BDMVS is synthesized through a reaction involving dimethylamine and vinylsilanes, resulting in a compound characterized by its vinyl and amine functionalities. The compound readily reacts with moisture and protic solvents, which can influence its stability and reactivity in biological systems .

Table 1: Key Properties of BDMVS

| Property | Value |

|---|---|

| Molecular Formula | C7H18N2Si |

| Molecular Weight | 158.32 g/mol |

| Appearance | Colorless liquid |

| Density | 0.820 g/cm³ |

| Boiling Point | Not specified |

| Reactivity | Reacts rapidly with moisture |

Biological Activity

The biological activity of BDMVS is primarily linked to its ability to interact with various biological molecules and systems. Studies have indicated that compounds similar to BDMVS exhibit significant cytotoxic effects against cancer cell lines and potential antimicrobial properties.

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study evaluated the cytotoxic effects of BDMVS on A431 human epidermoid carcinoma cells. The results demonstrated that BDMVS derivatives could inhibit cell viability significantly compared to control groups. This suggests a potential role for BDMVS in cancer therapeutics . -

Antimicrobial Activity :

Research has indicated that silane-based compounds, including BDMVS, possess antimicrobial properties. These compounds can disrupt bacterial membranes or interfere with cellular processes, making them candidates for developing antimicrobial coatings or treatments . -

Crosslinking Applications :

BDMVS has been noted for its ability to facilitate crosslinking at vinyl sites within polymer matrices. This property is particularly useful in creating durable materials with enhanced mechanical properties, which can be beneficial in biomedical applications such as implantable devices .

Mechanistic Insights

The mechanism by which BDMVS exerts its biological effects may involve:

- Cell Membrane Interaction : The presence of dimethylamino groups allows for interactions with phospholipid membranes, potentially altering membrane integrity.

- Signal Transduction Pathways : BDMVS may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .

Toxicity and Safety

While BDMVS shows promise in various applications, it is crucial to consider its toxicity profile. Initial assessments indicate that hydrolysis products may be less toxic than the parent compound; however, further studies are necessary to fully understand the safety implications of using BDMVS in biomedical contexts .

Table 2: Toxicity Profile Summary

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed |

| Chronic Toxicity | Long-term effects not well-studied |

| Environmental Impact | Potential aquatic toxicity |

Propriétés

IUPAC Name |

N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRXZHKWFHIBOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C=C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065428 | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Pfaltz and Bauer MSDS] | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13368-45-1 | |

| Record name | 1-Ethenyl-N,N,N′,N′,1-pentamethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, 1-ethenyl-N,N,N',N',1-pentamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dimethylamino)methylvinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(DIMETHYLAMINO)METHYLVINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E5AZ84GD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the advantages of using BDMAMVS in plasma polymerization compared to other similar compounds?

A1: BDMAMVS exhibits a faster polymer deposition rate in plasma polymerization compared to Bis(dimethylamino)methylsilane (BDMAMS). This suggests that the vinyl and methyl substituents in BDMAMVS contribute positively to polymer formation, while hydrogen substituents in BDMAMS hinder the process. [] This highlights the importance of structural features in influencing the polymerization efficiency of these silane precursors.

Q2: How does the plasma polymerization of BDMAMVS differ from that of Trimethylsilyldimethylamine (TMSDMA)?

A2: While both BDMAMVS and TMSDMA demonstrate relatively fast polymer deposition rates compared to BDMAMS, their resulting plasma-polymerized films exhibit distinct chemical characteristics. [] Specifically, hydrolysis of BDMAMVS-derived polymers predominantly yields carboxylic acid groups. In contrast, TMSDMA-derived polymers, upon hydrolysis, result in a mixture of carboxylate ester and carboxylic acid functionalities. [] This difference arises from the structural variations between the two precursor molecules and highlights the possibility of tailoring the final film properties by selecting specific precursors.

Q3: Can the amino groups within BDMAMVS-derived plasma polymers be further functionalized?

A3: Yes, research indicates that the amido groups present in BDMAMVS-derived plasma films can be hydrolyzed to generate carboxyl groups. This hydrolysis process, typically conducted at 80-100°C for several hours, offers a pathway for further modification. [] Notably, this reaction primarily occurs near the polymer surface, implying potential for creating materials with tailored surface properties.

Q4: Are there any limitations associated with the hydrolysis of amido groups in BDMAMVS-derived films?

A4: While hydrolysis offers a route to incorporate carboxyl functionalities into BDMAMVS-derived films, it's essential to note that this reaction is predominantly limited to the surface regions of the polymer. [] This limitation might pose challenges when aiming for bulk modifications or homogeneous functional group distribution throughout the material.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.